molecular formula C25H20N2O8S B2810950 Methyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(3-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate CAS No. 448212-99-5

Methyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(3-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate

Cat. No.: B2810950
CAS No.: 448212-99-5
M. Wt: 508.5
InChI Key: CIEDDCGZTSRPCP-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted at position 2 with a methyl group and at position 3 with a methyl ester. Position 5 is functionalized with a unique dual substituent: a (4-methylphenyl)sulfonyl group linked via an amino bridge to a 3-nitrobenzoyl moiety. This structure combines electron-withdrawing (nitro, sulfonyl) and hydrophobic (methylphenyl) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

methyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(3-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O8S/c1-15-7-10-20(11-8-15)36(32,33)26(24(28)17-5-4-6-19(13-17)27(30)31)18-9-12-22-21(14-18)23(16(2)35-22)25(29)34-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEDDCGZTSRPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation of the benzofuran core using a sulfonyl chloride reagent, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.

    Attachment of the Nitrobenzoyl Moiety: The nitrobenzoyl group can be attached through an acylation reaction using 3-nitrobenzoyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, organometallic compounds, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential pharmaceutical applications due to its unique structural characteristics. Notable areas of interest include:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit potent antibacterial activity against resistant strains of bacteria. This is particularly relevant in the development of new antibiotics to combat antibiotic resistance.
  • Anti-inflammatory Properties : The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests potential use in developing anti-inflammatory drugs.
Activity TypeDescription
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryInhibits COX enzymes, reducing inflammation

Biological Research Applications

Ongoing studies are focusing on the interactions between methyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(3-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate and various biological targets:

  • Enzyme Interactions : Preliminary studies suggest that this compound may modulate the activity of specific enzymes involved in cellular signaling pathways, which could influence various cellular responses. Understanding these interactions could lead to insights into disease mechanisms and therapeutic targets.
  • Cellular Signaling Modulation : The potential to affect cellular signaling pathways positions this compound as a candidate for further investigation in cancer research and other diseases where signaling pathways play a critical role.

Synthetic Methodologies

The synthesis of this compound has been explored for its methodological significance:

  • Synthesis of Indole Derivatives : This compound can be utilized as a precursor in the synthesis of indole derivatives, which are important in medicinal chemistry due to their diverse biological activities.

Case Study 1: Antibacterial Activity Assessment

A study assessed the antibacterial efficacy of this compound against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain derivatives exhibited significant antibacterial properties, suggesting that modifications to the molecular structure could enhance efficacy against resistant strains.

Case Study 2: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory effects of this compound revealed its ability to inhibit COX enzymes effectively. This study involved in vitro assays demonstrating reduced prostaglandin E2 production in macrophages treated with the compound, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Modulating Receptors: The compound may interact with cell surface or intracellular receptors, influencing signal transduction pathways.

    Altering Gene Expression: It can affect gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities among related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at Position 5 Ester Group Key Features
Target Compound C25H20N2O8S ~508.50 (4-methylphenyl)sulfonyl-(3-nitrobenzoyl)amino Methyl Dual sulfonyl-nitrobenzoyl substituent
Methyl 2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate C18H13NO7 355.30 (3-nitrobenzoyl)oxy Methyl Single nitrobenzoyloxy group
Methyl 2-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate C19H16O5 324.33 (4-methylbenzoyl)oxy Methyl Hydrophobic methylbenzoyloxy group
2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-1-benzofuran-3-carboxylate C22H23NO6S ~429.48 Mesitylsulfonylamino 2-Methoxyethyl Bulky mesityl group, methoxyethyl ester
Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate C25H23N3O7S 494.52 Isonicotinoyl-(4-methoxyphenyl)sulfonylamino Ethyl Heteroaromatic isonicotinoyl group
Key Observations:

Substituent Complexity: The target compound’s dual substituent at position 5 distinguishes it from analogues with single substituents (e.g., nitrobenzoyloxy in or methylbenzoyloxy in ).

In contrast, methoxy or methyl groups in analogues (e.g., ) are electron-donating, altering electronic density on the benzofuran core.

Steric Considerations : The mesitylsulfonyl group in introduces significant steric bulk, which could reduce membrane permeability compared to the target compound’s smaller 4-methylphenylsulfonyl group.

Physicochemical Properties

  • Solubility: The nitro and sulfonyl groups in the target compound likely improve solubility in polar solvents (e.g., DMSO) relative to analogues with nonpolar substituents (e.g., 4-methylbenzoyloxy in ).

Biological Activity

Methyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(3-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C25H20N2O8S and a molecular weight of approximately 508.5 g/mol. This compound features a benzofuran core, a sulfonamide linkage, and a nitrobenzoyl moiety, which contribute to its potential biological activities.

Structure and Properties

The unique structural features of this compound include:

  • Benzofuran Core : Imparts stability and potential for biological interactions.
  • Sulfonamide Linkage : Known for its role in medicinal chemistry, particularly in antimicrobial agents.
  • Nitrobenzoyl Moiety : May enhance reactivity and biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound has been investigated for various biological effects, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research into derivatives of this compound has shown significant antibacterial activity against resistant bacterial strains. For instance:

  • Study Findings : Certain derivatives demonstrated potent antibacterial effects, indicating potential as dual-action pharmaceuticals targeting both antimicrobial and anti-inflammatory pathways.

Anti-inflammatory Activity

The compound has also been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process:

  • Results Summary : Some derivatives exhibited good anti-inflammatory activity alongside their antimicrobial properties, suggesting a multifaceted therapeutic potential.

While specific mechanisms of action for this compound remain to be fully elucidated, preliminary results suggest interactions with enzymes and receptors involved in cellular signaling pathways. These interactions may modulate enzyme activity and influence cellular responses.

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing tetrazoles from this compound under microwave activation showed improved yields and selectivity, highlighting its utility in developing heterocyclic structures with potential pharmacological applications.
  • Cell Line Studies : Research involving various cancer cell lines indicated that compounds with similar structures displayed significant growth inhibition, suggesting that this compound could have anticancer properties .

Comparative Analysis

A comparison with similar compounds reveals the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-methyl-5-{(naphthalen-2-sulfonyl)[(4-nitrophenyl)carbonyl]amino}-1-benzofuran-3-carboxylateNaphthalene sulfonyl groupDifferent sulfonamide structure
Methyl 2-methyl-5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylic acidChlorinated phenyl groupVariation in halogen substituent
Methyl 2-methyl-5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylic acidFluorinated phenyl groupInfluence of fluorine on biological activity

Q & A

Basic: What are the standard synthetic pathways for preparing Methyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(3-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the benzofuran core via cyclization of a substituted phenol or furan precursor under acidic or oxidative conditions.
  • Step 2 : Introduction of the sulfonyl group (4-methylphenylsulfonyl) through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base like pyridine.
  • Step 3 : Coupling of the 3-nitrobenzoyl group via an amide bond formation, employing coupling agents such as HATU or DCC.
  • Step 4 : Esterification of the carboxylate group using methanol under acidic or catalytic conditions.
    Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side reactions, particularly hydrolysis of the nitro or sulfonyl groups .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and assess electronic environments. For example, the sulfonamide group shows distinct deshielded proton signals near δ 7.5–8.0 ppm.
  • Mass Spectrometry (HRMS) : To verify molecular weight (C27_{27}H22_{22}N2_2O8_8S, calc. 558.12 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O), ~1350 cm1^{-1} (sulfonyl S=O), and ~1520 cm1^{-1} (nitro group) confirm functional groups.
  • X-ray Crystallography : For resolving ambiguities in regiochemistry or stereochemistry, particularly in analogs with similar substitution patterns .

Advanced: How can researchers optimize reaction yields when introducing the 3-nitrobenzoyl group?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates.
  • Catalyst Screening : Use of DMAP or HOAt to accelerate amide bond formation while minimizing racemization.
  • Temperature Control : Maintaining temperatures below 0°C during coupling to reduce nitro group reduction or ester hydrolysis.
  • Post-Reaction Quenching : Rapid neutralization with dilute HCl to stabilize intermediates. Yield improvements of 15–20% have been reported using these methods .

Advanced: How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for this compound?

Contradictions arise due to:

  • Dynamic exchange processes (e.g., rotamerism in the sulfonamide group).
  • Overlapping aromatic signals from the benzofuran and phenyl rings.
    Resolution methods :
  • Variable Temperature (VT) NMR : To identify temperature-dependent signal splitting.
  • 2D NMR (COSY, HSQC) : For assigning proton-proton correlations and differentiating aromatic protons.
  • Comparative Analysis : Cross-referencing with crystallographic data from structurally related benzofuran derivatives (e.g., bond angles and torsion angles in analogs) .

Advanced: What experimental approaches are used to study the biological activity of this compound?

Mechanistic studies involve:

  • Enzyme Inhibition Assays : Testing against target enzymes (e.g., kinases or proteases) using fluorescence-based or calorimetric methods.
  • Cellular Uptake Studies : Radiolabeling (e.g., 14^{14}C-labeled ester groups) to track intracellular accumulation.
  • Molecular Docking : Computational modeling to predict interactions with active sites (e.g., sulfonamide group binding to hydrophobic pockets).
  • In Vivo Efficacy : Administering derivatives in hyperlipidemic or tumor-bearing models to assess therapeutic potential .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Stability profiles are determined via:

  • Forced Degradation Studies :
    • Acidic Conditions (pH 2) : Hydrolysis of the ester group dominates.
    • Basic Conditions (pH 10) : Degradation of the sulfonamide and nitro groups occurs.
    • Thermal Stress (60–80°C) : Aggregation or decomposition observed via HPLC-MS.
  • Stabilization Strategies : Lyophilization for long-term storage or formulation with cyclodextrins to enhance aqueous solubility .

Advanced: What strategies are employed to resolve regiochemical ambiguities in analogs of this compound?

Ambiguities arise in distinguishing between ortho/meta/para substitution patterns. Methods include:

  • NOE (Nuclear Overhauser Effect) Experiments : To identify spatial proximity between protons.
  • X-ray Diffraction : Definitive assignment of substituent positions, as demonstrated in studies of 2-(4-halophenyl)-3-methylsulfanyl-benzofuran derivatives.
  • Comparative Reactivity : Reacting intermediates with regioselective electrophiles (e.g., iodonium salts) to confirm reactivity trends .

Advanced: How can researchers design derivatives to enhance the compound’s bioavailability?

Derivatization focuses on:

  • Ester-to-Carboxylic Acid Conversion : To improve solubility (e.g., replacing methyl ester with a free carboxylate).
  • Sulfonamide Modifications : Introducing polar groups (e.g., hydroxyl or amine) to enhance membrane permeability.
  • Prodrug Strategies : Masking the nitro group as a reducible prodrug (e.g., nitroreductase-activated analogs).
    In vitro permeability assays (Caco-2 cells) and logP measurements guide prioritization of derivatives .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nitro and sulfonyl groups activate adjacent positions for nucleophilic attack. Key observations:

  • Sulfonamide Group : Directs nucleophiles (e.g., amines) to the para position of the benzofuran ring.
  • Nitro Group : Enhances electrophilicity of the carbonyl carbon in the 3-nitrobenzoyl moiety.
    Kinetic studies using Hammett plots correlate substituent σ values with reaction rates, guiding predictive synthetic designs .

Advanced: What computational methods are used to predict the compound’s interactions with biological targets?

  • Density Functional Theory (DFT) : To calculate electrostatic potential maps and identify reactive sites.
  • Molecular Dynamics (MD) Simulations : Modeling binding stability in aqueous environments (e.g., sulfonyl group interactions with albumin).
  • QSAR Models : Correlating substituent properties (e.g., Hammett constants) with observed IC50_{50} values in enzyme assays.
    These methods reduce experimental trial-and-error in drug discovery pipelines .

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